N-(3-aminopropyl)-4-methylbenzamide
Overview
Description
N-(3-aminopropyl)-4-methylbenzamide is an organic compound that features an amide functional group attached to a benzene ring substituted with a methyl group and an aminopropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with 3-aminopropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is performed under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: 4-methylbenzoic acid derivatives.
Reduction: 4-methylbenzylamine derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
N-(3-aminopropyl)-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as a precursor for functionalized materials.
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl chain allows the compound to form hydrogen bonds and electrostatic interactions with its targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-aminopropyl)benzamide
- N-(3-aminopropyl)-4-chlorobenzamide
- N-(3-aminopropyl)-4-nitrobenzamide
Uniqueness
N-(3-aminopropyl)-4-methylbenzamide is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.
Biological Activity
N-(3-aminopropyl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structure, mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.
Structural Overview
This compound features a benzamide structure with an aminopropyl side chain. The presence of the methyl group on the benzene ring enhances its chemical reactivity and biological activity. This compound can form hydrogen bonds and electrostatic interactions with various molecular targets, influencing their activity and potentially leading to therapeutic effects.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The aminopropyl chain allows for essential interactions that modulate target activity. Notably, compounds with similar structures have been reported to exhibit:
- Anticancer properties : By inhibiting specific kinases and inducing apoptosis in cancer cells.
- Anti-inflammatory effects : Through the modulation of inflammatory pathways.
- Antimicrobial activity : By disrupting bacterial cell walls or inhibiting microbial enzymes.
Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Anticancer | Inhibition of kinases, apoptosis induction | |
Anti-inflammatory | Modulation of inflammatory pathways | |
Antimicrobial | Disruption of bacterial cell walls |
Case Studies and Research Findings
-
Anticancer Activity :
- A study highlighted the compound's potential as a kinesin spindle protein (KSP) inhibitor, which induces mitotic arrest in cancer cells. This mechanism leads to the formation of monopolar spindles, ultimately resulting in cellular death. The compound demonstrated favorable pharmacokinetic properties, making it a candidate for clinical development .
-
Anti-inflammatory Effects :
- Preliminary studies suggest that similar compounds exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect could be beneficial in treating conditions like arthritis or chronic inflammatory diseases.
-
Antimicrobial Properties :
- Research indicates that this compound can exhibit antimicrobial activity against various pathogens by interfering with their metabolic processes.
Comparative Analysis with Similar Compounds
The unique structure of this compound sets it apart from other compounds in its class. Below is a comparison table highlighting key differences:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(3-aminopropyl)benzamide | Aminopropyl chain | Anticancer |
N-(3-aminopropyl)-4-chlorobenzamide | Chlorine substituent | Anti-inflammatory |
N-(3-aminopropyl)-4-nitrobenzamide | Nitro group | Antimicrobial |
Properties
IUPAC Name |
N-(3-aminopropyl)-4-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-3-5-10(6-4-9)11(14)13-8-2-7-12/h3-6H,2,7-8,12H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDMWQWWHOPJDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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